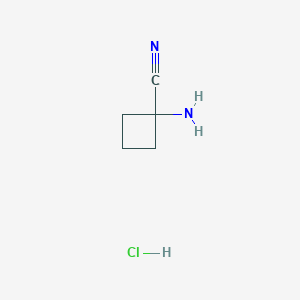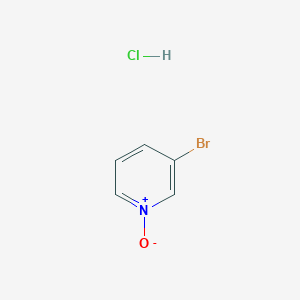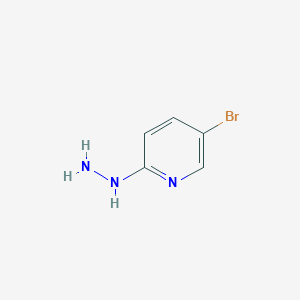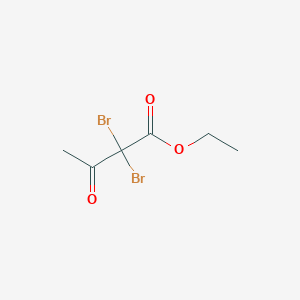
1-Aminocyclobutanecarbonitrile hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclobutane-containing compounds has been reported. For instance, an unnatural amino acid with a cyclobutane ring and a carborane moiety was synthesized through a series of reactions including monoalkylation, cycloaddition, reductive dechlorination, and hydrolization, resulting in high yields of the desired product . Another study reported the synthesis of a protected α-aminocyclobutanone, which was used as a synthon for creating inhibitors of hydrolase enzymes . These syntheses involve multi-step reactions and provide a modular approach to constructing complex molecules with cyclobutane rings.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be complex and is often confirmed by techniques such as single crystal X-ray structure analysis. In the synthesis of a protected α-aminocyclobutanone, the structure of a bicyclic urea derivative was confirmed using this method, highlighting the importance of structural confirmation in the synthesis of cyclobutane-containing compounds .
Chemical Reactions Analysis
Cyclobutane derivatives can participate in various chemical reactions. The papers describe the synthesis of compounds that could serve as intermediates for further transformations. For example, the protected α-aminocyclobutanone was converted into amide and sulfonamide-functionalized derivatives, demonstrating the versatility of cyclobutane-containing compounds in chemical synthesis . Additionally, the synthesis of bicyclic ortho-aminocarbonitrile derivatives was achieved through one-pot three-component reactions, showcasing the reactivity of such compounds and their potential for efficient synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-aminocyclobutanecarbonitrile hydrochloride are not directly discussed in the provided papers, the studies on related compounds suggest that these types of molecules can have interesting and useful properties. For example, the ability to form stable crystalline structures suitable for X-ray analysis indicates a certain robustness in the molecular framework . The high yields and efficient synthesis of related compounds also suggest that 1-aminocyclobutanecarbonitrile hydrochloride could have favorable properties for chemical manipulation and application in medicinal chemistry .
Aplicaciones Científicas De Investigación
1. Tumor Imaging and Therapy
1-Aminocyclobutanecarbonitrile hydrochloride has shown potential in tumor imaging and therapy. Studies have demonstrated its preferential incorporation by several tumor types in rats and hamsters, highlighting its potential as a tumor-seeking agent. This compound has been explored for its use in neutron capture therapy, a targeted radiation therapy for cancer treatment. The synthesis of a boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutanecarboxylic acid, indicates its potential use in this therapy due to high uptake in brain tumors (Kabalka & Yao, 2003).
2. Development of Imaging Agents
The compound has been investigated for its role in developing imaging agents. An improved synthesis of the precursor of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrates its relevance in producing a promising tumor imaging agent for positron emission tomography (PET). This research is a significant step towards the routine production of FACBC for human use, providing a potential tool for tumor detection (McConathy et al., 2003).
3. Anticonvulsant and Anti-inflammatory Activity
The synthesis of derivatives based on 1-aminocyclobutanecarbonitrile hydrochloride has led to the development of compounds with potential anticonvulsant and anti-inflammatory activities. These derivatives have been evaluated for their effectiveness in these areas, suggesting potential therapeutic applications in treating conditions like epilepsy and inflammation (Arustamyan et al., 2019).
4. Synthesis of Novel Compounds
The compound has been used in the synthesis of novel boronated amino acids and other derivatives, showing considerable antibacterial activity. These novel compounds have potential applications in medicinal chemistry and drug development (Hazelard et al., 2008).
Propiedades
IUPAC Name |
1-aminocyclobutane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5(7)2-1-3-5;/h1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJHWPAULQWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461141 | |
| Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutanecarbonitrile hydrochloride | |
CAS RN |
845821-84-3 | |
| Record name | 1-aminocyclobutanecarbonitrile hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclobutane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)











![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)